Methyl lactoside Methyl lactoside Beta-D-Gal-(1->4)-beta-D-Glc-OMe is a methyl glycoside comprising methyl beta-D-glucoside having an beta-D-galactosyl residue at the 4-position. It is a methyl glycoside and a disaccharide derivative. It is functionally related to a beta-lactose.
Brand Name: Vulcanchem
CAS No.: 7216-69-5
VCID: VC3688565
InChI: InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1
SMILES: COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Molecular Formula: C13H24O11
Molecular Weight: 356.32 g/mol

Methyl lactoside

CAS No.: 7216-69-5

Cat. No.: VC3688565

Molecular Formula: C13H24O11

Molecular Weight: 356.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl lactoside - 7216-69-5

Specification

CAS No. 7216-69-5
Molecular Formula C13H24O11
Molecular Weight 356.32 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1
Standard InChI Key FHNIYFZSHCGBPP-ABBMIVAOSA-N
Isomeric SMILES CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
SMILES COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Canonical SMILES COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl beta-lactoside is structurally defined as beta-D-Gal-(1->4)-beta-D-Glc-OMe, consisting of a methyl beta-D-glucoside with a beta-D-galactosyl residue attached at the 4-position. The systematic IUPAC name for this compound is methyl beta-D-galacto-hexopyranosyl-(1->4)-beta-D-gluco-hexopyranoside. The molecular structure features the characteristic 1,4-glycosidic linkage between the galactose and glucose units, with the methyl group attached to the anomeric carbon of the glucose unit . This specific structural arrangement plays a crucial role in determining the compound's physical, chemical, and biological properties.

In addition to the beta form, methyl alpha-lactoside, which is methyl β-galactopyranosyl-(1→4)-α-glucopyranoside, represents another important anomeric variant with distinct conformational characteristics .

Physical and Chemical Properties

Methyl lactoside possesses specific physical and chemical properties that are important for its characterization and applications. These properties are summarized in the following table:

PropertyValue/Description
Molecular FormulaC13H24O11
Molecular Weight356.32 g/mol
CAS Number7216-69-5
Physical StateSolid
ColorWhite to Off-White
Melting Point205°C
Density1.63±0.1 g/cm³ (20°C, 760 Torr)
Water SolubilitySlightly soluble
StabilityHygroscopic
LogP-3.160 (estimated)
Recommended Storage Temperature-20°C
FDA UNII868YEO5270

The compound's hygroscopic nature necessitates proper storage conditions to maintain its integrity. Its limited water solubility influences its behavior in aqueous solutions and biological systems. The negative LogP value indicates the compound's hydrophilic character, which is typical for carbohydrate derivatives .

Biological Studies and Applications

Conformational Studies and Protein Interactions

Recent Research Developments

Recent scientific investigations have continued to explore the properties and applications of methyl lactoside and related compounds. Studies focusing on the conformational analysis of glycosides have employed advanced spectroscopic techniques, including NMR spectroscopy, to elucidate the structural details of methyl lactoside in solution.

For instance, the conformation of methyl β-galactopyranosyl-(1→4)-α-glucopyranoside (methyl α-lactoside) in solution has been studied through NMR spectroscopy and molecular mechanics calculations, providing detailed information about the preferred conformations and flexibility of the glycosidic linkage .

Such conformational studies are essential for understanding the biological recognition of carbohydrates and for the rational design of glycomimetics with potential therapeutic applications. The continuing interest in methyl lactoside and its derivatives reflects the broader significance of carbohydrate chemistry in both fundamental research and applied sciences.

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